molecular formula C37H70N2O12 B15142970 Erythromycylamine-d3

Erythromycylamine-d3

Cat. No.: B15142970
M. Wt: 738.0 g/mol
InChI Key: XCLJRCAJSCMIND-ZQBLTWQQSA-N
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Description

Erythromycylamine-d3 is a deuterium-labeled derivative of erythromycylamine. Deuterium, a stable isotope of hydrogen, is incorporated into the erythromycylamine molecule, replacing three hydrogen atoms. This modification is often used in scientific research to study the pharmacokinetics and metabolic profiles of drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isotope-labeled erythromycylamine involves several steps. One method includes dissolving erythromycin in methanol, followed by the addition of hydroxylamine hydrochloride and potassium carbonate. The reaction is carried out at 20°C for 48 hours, resulting in a white suspension. This suspension is filtered, and the filtrate is dried. The intermediate product is then dissolved in methanol, and sodium borohydride is added under ice bath conditions. The reaction is monitored using thin-layer chromatography (TLC) until completion .

Industrial Production Methods: Industrial production of erythromycylamine-d3 follows similar synthetic routes but on a larger scale. The process design is optimized for high yield and efficiency, ensuring that the isotope-labeled raw materials are effectively converted into the labeled target products .

Chemical Reactions Analysis

Types of Reactions: Erythromycylamine-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior under different conditions.

Common Reagents and Conditions: Common reagents used in these reactions include sodium borohydride for reduction and hydroxylamine hydrochloride for substitution reactions. The reactions are typically carried out under controlled temperatures and monitored using techniques like TLC .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of this compound with sodium borohydride results in the formation of a deuterium-labeled intermediate, which can be further processed to obtain the final product .

Scientific Research Applications

Erythromycylamine-d3 is widely used in scientific research due to its unique properties. It is primarily used as a tracer in pharmacokinetic studies to quantify drug metabolism and distribution. The incorporation of deuterium affects the compound’s pharmacokinetic and metabolic profiles, making it valuable for drug development and research .

In biology and medicine, this compound is used to study the effects of macrolide antibiotics on bacterial protein synthesis. It binds to the 50S ribosomal subunits of susceptible microorganisms, inhibiting protein synthesis and exerting antibacterial effects .

Mechanism of Action

Erythromycylamine-d3 exerts its effects by binding to the 50S ribosomal subunits of susceptible microorganisms. This binding inhibits protein synthesis, leading to the antibacterial activity of the compound. The incorporation of deuterium does not significantly alter the mechanism of action but provides valuable insights into the compound’s pharmacokinetics .

Comparison with Similar Compounds

Erythromycylamine-d3 is unique due to the incorporation of deuterium, which distinguishes it from other similar compounds. Similar compounds include erythromycylamine, dirithromycin, and other macrolide antibiotics. These compounds share a similar mechanism of action but differ in their pharmacokinetic profiles and specific applications .

List of Similar Compounds:
  • Erythromycylamine
  • Dirithromycin
  • Clarithromycin
  • Azithromycin

This compound stands out due to its use in pharmacokinetic studies and its ability to provide detailed insights into drug metabolism and distribution.

Properties

Molecular Formula

C37H70N2O12

Molecular Weight

738.0 g/mol

IUPAC Name

(3R,4S,5S,6R,7R,9R,10S,11S,12R,13S,14R)-10-amino-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-6-[(2S,3R,4S,6R)-3-hydroxy-6-methyl-4-[methyl(trideuteriomethyl)amino]oxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one

InChI

InChI=1S/C37H70N2O12/c1-14-25-37(10,45)30(41)20(4)27(38)18(2)16-35(8,44)32(51-34-28(40)24(39(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-32,34,40-42,44-45H,14-17,38H2,1-13H3/t18-,19-,20+,21+,22-,23+,24+,25-,26+,27+,28-,29+,30-,31+,32-,34+,35-,36-,37-/m1/s1/i11D3

InChI Key

XCLJRCAJSCMIND-ZQBLTWQQSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)[C@H]1C[C@H](O[C@H]([C@@H]1O)O[C@@H]2[C@H]([C@@H]([C@H](C(=O)O[C@@H]([C@@]([C@@H]([C@H]([C@H]([C@@H](C[C@@]2(C)O)C)N)C)O)(C)O)CC)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)OC)C)C

Canonical SMILES

CCC1C(C(C(C(C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)N)C)O)(C)O

Origin of Product

United States

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